molecular formula C8H12O2 B14488144 1,4-Cyclohexadiene-1,2-dimethanol CAS No. 65774-75-6

1,4-Cyclohexadiene-1,2-dimethanol

Cat. No.: B14488144
CAS No.: 65774-75-6
M. Wt: 140.18 g/mol
InChI Key: SZDVWAKBTYNAOK-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1,2-dimethanol is an organic compound with the molecular formula C₈H₁₂O₂ It is a derivative of cyclohexadiene, featuring two hydroxymethyl groups attached to the 1 and 2 positions of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexadiene-1,2-dimethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of benzene derivatives. For example, the hydrogenation of benzene-1,2-dimethanol using palladium or copper-based catalysts under controlled temperature and pressure conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1,2-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

1,4-Cyclohexadiene-1,2-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene-1,2-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexadiene-1,2-dimethanol is unique due to the presence of both hydroxymethyl groups and the diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

65774-75-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

[2-(hydroxymethyl)cyclohexa-1,4-dien-1-yl]methanol

InChI

InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,9-10H,3-6H2

InChI Key

SZDVWAKBTYNAOK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=C1CO)CO

Origin of Product

United States

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